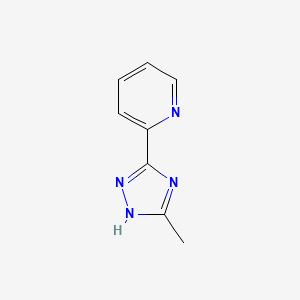

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Descripción general

Descripción

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-2-carboxaldehyde with 3-methyl-1H-1,2,4-triazole under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and involves the use of industrial reactors and purification systems .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; in solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced triazole-pyridine compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is , with a molecular weight of approximately 160.18 g/mol. The compound features a pyridine ring substituted with a triazole moiety, which contributes to its reactivity and ability to form coordination complexes with transition metals.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives based on the triazole structure. For instance, compounds derived from pyridine-3-sulfonamide scaffolds incorporating triazole substituents have shown significant antifungal activity against various strains of Candida, outperforming traditional antifungals like fluconazole. The most active compounds exhibited minimum inhibitory concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Case Study: Synthesis and Evaluation

A study synthesized a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives through multistep reactions starting from pyridine sulfonamides. The synthesized compounds were evaluated for their antifungal efficacy, revealing that many exhibited greater potency than existing treatments .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry. It can form stable complexes with transition metals, which are crucial for developing catalysts with specific properties tailored for various chemical reactions.

Catalytic Applications

The ability of this compound to form coordination complexes has implications in catalysis. For example, it can participate in reactions involving metal catalysts that facilitate organic transformations . This application is particularly important in the synthesis of pharmaceuticals and agrochemicals.

Agrochemicals

The compound's structural characteristics make it suitable for developing agrochemical agents. Its derivatives can act as fungicides or herbicides due to their biological activity against plant pathogens.

Case Study: Development of Agrochemical Agents

Research has indicated that triazole-based compounds can inhibit fungal growth effectively, making them candidates for agricultural applications . The synthesis of such compounds often involves modifying the triazole structure to enhance efficacy and reduce toxicity.

Materials Science

In materials science, this compound can be utilized in creating advanced materials with specific electronic or optical properties. Its ability to form stable complexes can be leveraged to develop new materials for sensors or electronic devices.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Compounds show MIC ≤ 25 µg/mL against Candida strains |

| Coordination Chemistry | Catalysts for organic reactions | Effective ligands for transition metals |

| Agrochemicals | Development of fungicides/herbicides | Triazole derivatives inhibit fungal growth |

| Materials Science | Advanced materials for electronics | Potential in sensors and electronic devices |

Mecanismo De Acción

The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. For example, in anticancer research, the compound’s metal complexes can induce apoptosis in cancer cells by disrupting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine

- 2-(1,2,3-triazol-4-yl)pyridine

- 2-(1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. This compound’s ability to form stable metal complexes with specific geometries makes it particularly valuable in coordination chemistry and materials science .

Actividad Biológica

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound characterized by its unique structural features, which include a pyridine ring and a triazole moiety. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown efficacy against various strains of bacteria and fungi. For instance, studies have reported that derivatives of triazole compounds can outperform traditional antifungal agents like fluconazole against Candida species, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Effective | ≤ 25 |

| Rhodotorula mucilaginosa | Effective | ≤ 25 |

| Staphylococcus aureus | Moderate activity | > 50 |

| Enterococcus faecalis | Moderate activity | > 50 |

The exact mechanism of action for this compound remains largely unexplored. However, the presence of the triazole ring suggests potential interactions with metal-containing enzymes or receptors. Similar triazole-based compounds often function by inhibiting enzyme activity or disrupting cellular processes through metal ion chelation .

Synthesis and Evaluation

A notable study synthesized various derivatives of triazole compounds, including this compound, and evaluated their biological activities. The synthesized compounds were tested against several pathogenic microorganisms. The results indicated that modifications in the triazole ring could enhance antimicrobial efficacy .

Comparative Studies

In comparative studies involving similar triazole compounds, it was found that those with additional functional groups exhibited improved solubility and bioavailability. This suggests that further structural modifications of this compound could lead to even more potent derivatives .

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structural Modifications : Exploring the synthesis of new derivatives to enhance activity and reduce toxicity.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly used for 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine?

The compound is typically synthesized via cyclization of pyridine-2-carboxaldehyde with 3-methyl-1H-1,2,4-triazole under acidic or basic conditions. Reactions are conducted in polar solvents like ethanol or methanol, followed by purification via recrystallization or column chromatography. Optimization of pH and solvent choice is critical to achieving yields >70% .

Q. What purification and characterization techniques are recommended for this compound?

Post-synthesis purification involves recrystallization (using ethanol/water mixtures) or silica-gel chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for resolving stereochemical details. Elemental analysis ensures purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under inert gas (e.g., argon) at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Avoid exposure to moisture and light, as the triazole moiety is sensitive to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can experimental protocols be designed to evaluate antifungal activity against Candida strains?

Use broth microdilution assays (CLSI M27 guidelines) with RPMI-1640 medium. Prepare serial dilutions (0.5–64 µg/mL) and inoculate with Candida albicans (ATCC 90028). Incubate at 35°C for 48 hours; determine minimum inhibitory concentration (MIC) via optical density (OD600). Positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) are essential. Reported MIC values for this compound range from 12.5–25 µg/mL .

Q. What strategies resolve contradictions in biological activity data across microbial strains?

Contradictions may arise from strain-specific resistance mechanisms or assay variability. Address this by:

- Repeating assays with standardized inoculum sizes (1–5 × 10³ CFU/mL).

- Cross-validating results using alternative methods (e.g., agar diffusion).

- Assessing compound stability under assay conditions via HPLC .

Q. How can computational methods predict coordination behavior with transition metals?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Software like Gaussian or ORCA calculates binding energies and orbital hybridization. Molecular docking (AutoDock Vina) predicts binding modes to metal centers (e.g., Cu²⁺, Fe³⁺). Experimental validation via UV-Vis spectroscopy and cyclic voltammetry confirms computational findings .

Q. What reaction optimization strategies improve synthetic yields of derivatives?

- Solvent selection: Switch from ethanol to dimethylformamide (DMF) for higher boiling points and improved solubility.

- Catalysts: Use p-toluenesulfonic acid (pTSA) for acid-mediated cyclization.

- Temperature: Increase from 80°C to 100°C to accelerate reaction kinetics. Monitor progress via thin-layer chromatography (TLC) .

Q. How do structural modifications enhance agrochemical efficacy?

Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine C4 position to improve binding to fungal cytochrome P450 enzymes. Compare inhibitory activity against Fusarium species via spore germination assays. Derivatives with -CF₃ substituents show 2-fold higher inhibition than the parent compound .

Q. Methodological Challenges and Solutions

Q. Why do oxidation reactions of this compound yield variable products?

Oxidation with H₂O₂ primarily forms pyridine N-oxide derivatives, but competing side reactions (e.g., triazole ring cleavage) occur under strong acidic conditions. Monitor reaction progress using LC-MS and isolate products via preparative HPLC. Adjust oxidant stoichiometry (1:1 molar ratio) to minimize byproducts .

Q. How can AI-driven tools assist in designing novel synthetic routes?

Platforms like Reaxys and Pistachio apply retrosynthetic algorithms to propose routes for derivatives. Input the target structure to generate pathways prioritizing atom economy and step count. Validate predictions with small-scale trials (50–100 mg) before scaling up .

Propiedades

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDVHKDTPXZGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509845 | |

| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-36-7 | |

| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.